molecular formula C20H16FN3O2 B2860764 1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358354-58-1

1-ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2860764
CAS No.: 1358354-58-1
M. Wt: 349.365
InChI Key: MNRQCZBFHLQMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinolin-4(1H)-one derivative features a 1-ethyl group, a 6-fluoro substituent, and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at position 2. The fluorine atom at position 6 may influence electronic properties and metabolic stability. This compound belongs to a class of antimalarial agents targeting the cytochrome bc1 complex, as seen in structurally related molecules .

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-3-24-11-16(18(25)15-10-14(21)8-9-17(15)24)20-22-19(23-26-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQCZBFHLQMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with three analogs:

Compound Name Substituent (Position 3) Position 6 Position 7 Molecular Formula Molecular Weight Key Data/Activity
Target: 1-Ethyl-6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one 3-(p-Tolyl)-1,2,4-oxadiazole Fluoro Unsubstituted C25H23FN4O2 434.48* Theoretical MW*; Antimalarial activity inferred from analogs
7-(4-Benzyl-1-piperidyl)-1-ethyl-6-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-4-one (Compound 41, ) 3-Methyl-1,2,4-oxadiazole Fluoro 7-(4-Benzylpiperidyl) C25H25FN4O2 433.20 HRMS: 433.2039; 48% synthesis yield; Potent antimalarial (cytochrome bc1 target)
1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one () 3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole Methyl Unsubstituted C21H17F3N4O2 414.38 Higher logP due to CF3 group; Enhanced metabolic stability inferred
1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one () Unsubstituted Fluoro 7-(Piperazin-1-yl) C15H17FN4O 296.32 Improved solubility due to basic piperazine; Pharmacokinetic optimization target

*Calculated using PubChem’s molecular formula generator.

Key Comparisons

Substituent at Position 3
  • Target Compound : The p-tolyl group provides moderate hydrophobicity, balancing solubility and membrane penetration.
  • Compound 41 () : A smaller methyl group reduces steric hindrance but may weaken target binding compared to aromatic substituents.
Position 6 Modifications
  • Fluorine (Target and Compound 41) enhances electronegativity and resistance to oxidative metabolism.
  • Methyl () may reduce potency but improve bioavailability through increased lipophilicity.
Position 7 Functionalization
  • Compound 41 () : The 4-benzylpiperidyl group introduces bulk and basicity, likely improving parasitic target engagement.
  • Piperazine Derivative () : Enhances aqueous solubility and pharmacokinetics, critical for oral administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.